molecular formula C15H11N5O4 B10904945 6-methyl-N'-(5-nitro-2-oxoindol-3-yl)pyridine-3-carbohydrazide CAS No. 5678-44-4

6-methyl-N'-(5-nitro-2-oxoindol-3-yl)pyridine-3-carbohydrazide

Cat. No.: B10904945
CAS No.: 5678-44-4
M. Wt: 325.28 g/mol
InChI Key: PXINERWZSNCAKZ-UHFFFAOYSA-N
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Description

6-METHYL-N’~3~-(5-NITRO-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN)NICOTINOHYDRAZIDE is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This compound, in particular, has garnered interest due to its potential therapeutic properties and its role in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-METHYL-N’~3~-(5-NITRO-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN)NICOTINOHYDRAZIDE typically involves the condensation of 6-methyl nicotinohydrazide with 5-nitro-2-oxo-1,2-dihydro-3H-indole-3-carbaldehyde. The reaction is usually carried out in the presence of a suitable catalyst under reflux conditions. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product in high yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the industrial production more sustainable .

Chemical Reactions Analysis

Types of Reactions

6-METHYL-N’~3~-(5-NITRO-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN)NICOTINOHYDRAZIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitro and oxo derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group, leading to the formation of amino derivatives.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various nitro, amino, and substituted indole derivatives, which can have significant biological and chemical properties .

Scientific Research Applications

6-METHYL-N’~3~-(5-NITRO-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN)NICOTINOHYDRAZIDE has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-METHYL-N’~3~-(5-NITRO-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN)NICOTINOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-METHYL-N’~3~-(5-NITRO-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN)NICOTINOHYDRAZIDE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its potential therapeutic applications and versatility in chemical synthesis make it a valuable compound in scientific research .

Properties

CAS No.

5678-44-4

Molecular Formula

C15H11N5O4

Molecular Weight

325.28 g/mol

IUPAC Name

N-[(2-hydroxy-5-nitro-1H-indol-3-yl)imino]-6-methylpyridine-3-carboxamide

InChI

InChI=1S/C15H11N5O4/c1-8-2-3-9(7-16-8)14(21)19-18-13-11-6-10(20(23)24)4-5-12(11)17-15(13)22/h2-7,17,22H,1H3

InChI Key

PXINERWZSNCAKZ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C(C=C1)C(=O)N=NC2=C(NC3=C2C=C(C=C3)[N+](=O)[O-])O

Origin of Product

United States

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